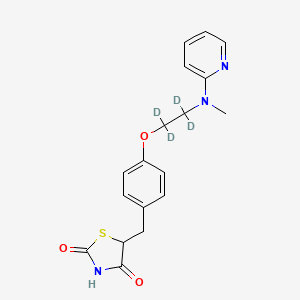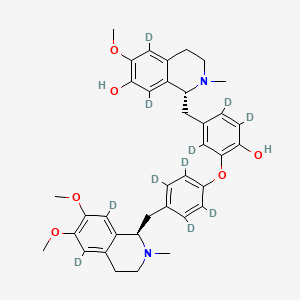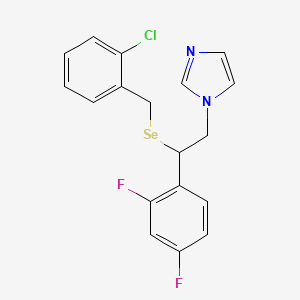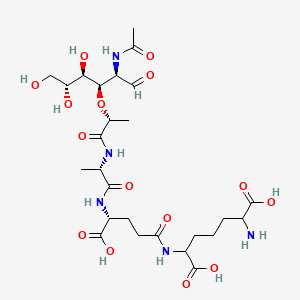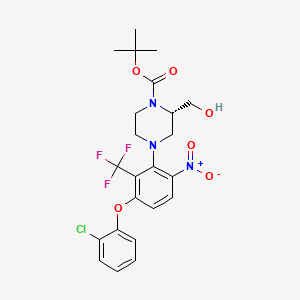
Hcv-IN-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-43 is a compound known for its inhibitory effects on the hepatitis C virus. It specifically targets the nonstructural protein 5B (NS5B) of the hepatitis C virus, which is crucial for the replication of the virus. This compound has shown significant potential in the treatment of hepatitis C infections by effectively inhibiting the replication of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-43 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, which are crucial for the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the core structure.
Automated Reaction Systems: Automated systems are employed to introduce functional groups and carry out purification processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hcv-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity against the hepatitis C virus.
Wissenschaftliche Forschungsanwendungen
Hcv-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of viral replication.
Biology: Researchers use this compound to understand the mechanisms of viral inhibition and resistance.
Medicine: The compound is being investigated for its potential use in antiviral therapies for hepatitis C.
Industry: this compound is used in the development of new antiviral drugs and diagnostic tools.
Wirkmechanismus
Hcv-IN-43 exerts its effects by inhibiting the nonstructural protein 5B (NS5B) of the hepatitis C virus. This protein is an RNA-dependent RNA polymerase that is essential for the replication of the virus. By binding to the active site of NS5B, this compound prevents the polymerase from synthesizing viral RNA, thereby inhibiting the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sofosbuvir: Another NS5B inhibitor used in the treatment of hepatitis C.
Dasabuvir: A non-nucleoside NS5B inhibitor with a similar mechanism of action.
Beclabuvir: Another non-nucleoside NS5B inhibitor used in combination therapies.
Uniqueness of Hcv-IN-43
This compound is unique due to its specific binding affinity and inhibitory activity against the NS5B protein. Unlike other inhibitors, this compound has shown a higher potency and a broader spectrum of activity against different genotypes of the hepatitis C virus .
Eigenschaften
Molekularformel |
C26H26FN3O5S |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
N-[6-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H26FN3O5S/c1-26(2,3)19-14-20(30-11-10-21(31)28-25(30)32)23(27)22(24(19)35-4)17-7-6-16-13-18(29-36(5,33)34)9-8-15(16)12-17/h6-14,29H,1-5H3,(H,28,31,32) |
InChI-Schlüssel |
LSVYOZBHSUJDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)F)N4C=CC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
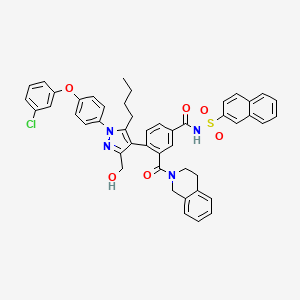
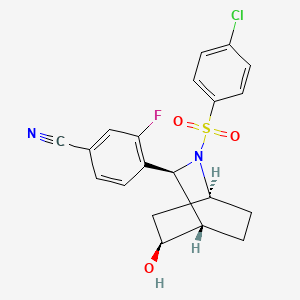
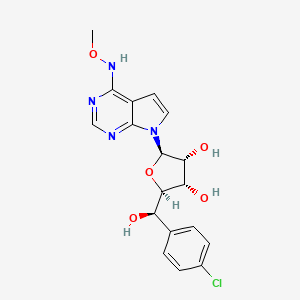

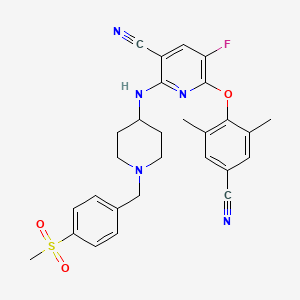
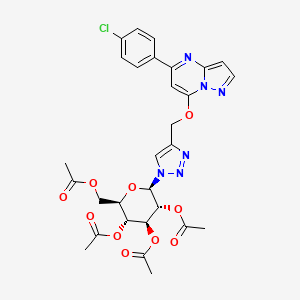
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
